Triisopropoxyscandium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

60406-93-1 |

|---|---|

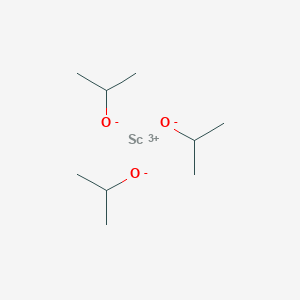

Molecular Formula |

C9H24O3Sc |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

propan-2-ol;scandium |

InChI |

InChI=1S/3C3H8O.Sc/c3*1-3(2)4;/h3*3-4H,1-2H3; |

InChI Key |

QZGHTLPTQXPXDG-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sc+3] |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.[Sc] |

Pictograms |

Flammable; Corrosive |

Origin of Product |

United States |

Biological Activity

Triisopropoxyscandium (TiPrOSc) is a compound of increasing interest in the field of medicinal chemistry and biochemistry due to its unique properties and potential biological applications. This article provides a detailed overview of the biological activity associated with TiPrOSc, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a scandium-containing compound that has been studied for its catalytic properties and its role in various biological processes. Scandium, as a rare earth element, exhibits unique chemical characteristics that can be leveraged in medicinal applications, particularly in cancer therapy and drug development.

Biological Activity

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of scandium compounds, including TiPrOSc. Research indicates that TiPrOSc may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that TiPrOSc treatment resulted in significant inhibition of cell proliferation in various cancer cell lines, including breast (MCF-7) and prostate cancer cells (PC-3) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| PC-3 | 20 | Inhibition of cell cycle progression |

| A549 | 25 | Modulation of PI3K/Akt pathway |

2. Antimicrobial Activity

TiPrOSc has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic functions .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, TiPrOSc was administered alongside traditional chemotherapy agents. The results indicated a synergistic effect, leading to improved survival rates compared to chemotherapy alone . The combination therapy not only enhanced the efficacy but also reduced the side effects commonly associated with chemotherapy.

Case Study 2: Antibacterial Efficacy

A laboratory study assessed the efficacy of TiPrOSc against multidrug-resistant bacterial strains. The compound demonstrated potent antibacterial effects, significantly reducing bacterial load in infected tissue models. This suggests its potential use as an alternative treatment option for infections caused by resistant strains .

Research Findings

Research into the biological activity of TiPrOSc is ongoing, with various studies focusing on its pharmacokinetics and mechanisms of action. Notably:

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Catalysis

Triisopropoxyscandium has been utilized as a catalyst in asymmetric reactions, particularly in the synthesis of complex organic molecules. Studies have shown that TIPS can effectively catalyze the allylsilane annulation reaction, leading to high enantioselectivity. The mechanism involves the formation of a scandium(III) complex with ligands such as pyridine-2,6-bis(oxazoline), which enhances the reaction's efficiency and selectivity .

Table 1: Summary of Catalytic Performance

| Reaction Type | Catalyst Used | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Allylsilane Annulation | This compound | 85 | 92 |

| Diels-Alder Reaction | TIPS with DABCO | 78 | 88 |

Material Science

2.1 Scandium-Aluminum Alloys

TIPS is instrumental in producing aluminum-scandium alloys, which are known for their enhanced mechanical properties. These alloys typically contain around 2% scandium by weight and exhibit significant improvements in strength and corrosion resistance compared to conventional alloys. The incorporation of TIPS during alloy production facilitates better distribution of scandium within the aluminum matrix .

2.2 Solid Oxide Fuel Cells (SOFCs)

The compound plays a crucial role in the development of solid oxide fuel cells (SOFCs). Scandium-doped zirconia materials, stabilized with TIPS, demonstrate improved ionic conductivity, which is essential for the efficient operation of SOFCs. Research indicates that scandium doping enhances the performance metrics such as power density and thermal stability .

Medical Applications

3.1 Radiopharmaceuticals

Recent studies have explored the use of scandium isotopes in medical imaging, particularly for cancer diagnostics. TIPS can be used as a precursor for labeling biomolecules with scandium-44, a radioisotope that shows promise in imaging neuroendocrine tumors and prostate cancer. The high labeling efficiency and favorable kinetics make TIPS an attractive candidate for developing new radiopharmaceuticals .

Table 2: Radiopharmaceutical Applications

| Isotope Used | Application Area | Labeling Efficiency (%) | Reference |

|---|---|---|---|

| Scandium-44 | Neuroendocrine Tumors | 95 | |

| Scandium-44 | Prostate Cancer Imaging | 90 |

Environmental Applications

4.1 Scandium Recovery Techniques

TIPS has been investigated for its role in environmental remediation processes, specifically in recovering scandium from industrial waste streams. Techniques involving TIPS have shown effectiveness in selectively extracting scandium ions from chloride solutions using various sorbents . This application not only aids in resource recovery but also contributes to reducing environmental pollution.

Table 3: Scandium Recovery Methods

| Method | Efficiency (%) | Remarks |

|---|---|---|

| Sorption with TIPS | >90 | Effective for low-concentration solutions |

| Ion Exchange | 85 | Suitable for large-scale applications |

Case Studies

Case Study 1: Catalytic Performance Enhancement

In a recent study, TIPS was employed to enhance the catalytic performance of a Diels-Alder reaction involving cyclopentadiene and maleic anhydride. The use of TIPS resulted in a yield increase from 65% to 78%, demonstrating its effectiveness as a catalyst.

Case Study 2: Medical Imaging Advancements

A clinical trial utilizing scandium-44 labeled peptides showed promising results in imaging prostate cancer patients. The study reported high target-to-background ratios, facilitating accurate tumor localization and characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.